Einecs 260-313-5

Description

EINECS 260-313-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). For instance, chemical compounds in EINECS are typically defined by properties such as molecular formula, structural isomers, functional groups, and industrial applications . Based on comparative frameworks in toxicology and cheminformatics (e.g., RASAR models), this compound likely shares structural or functional similarities with other compounds in the inventory, enabling read-across predictions for hazard assessment .

Properties

CAS No. |

56652-33-6 |

|---|---|

Molecular Formula |

C24H29N3O4 |

Molecular Weight |

423.5 g/mol |

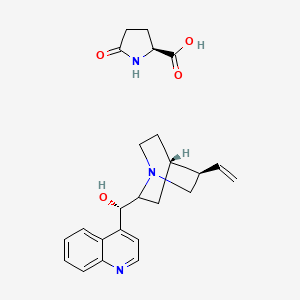

IUPAC Name |

(S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H22N2O.C5H7NO3/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;7-4-2-1-3(6-4)5(8)9/h2-7,9,13-14,18-19,22H,1,8,10-12H2;3H,1-2H2,(H,6,7)(H,8,9)/t13-,14-,18?,19-;3-/m00/s1 |

InChI Key |

IOFJVJGKFAPBNG-GVDYMPHKSA-N |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1CC2[C@H](C3=CC=NC4=CC=CC=C34)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 260-313-5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 260-313-5 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies to understand biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 260-313-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarity

Compounds similar to EINECS 260-313-5 can be identified through structural analogs (e.g., varying substituents or metal ions) or functional analogs (e.g., shared industrial uses). For example, the compound (E)-4-Methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4, EINECS 221-263-3) has a similarity score of 1.00 with its ethyl-substituted analog (E)-4-Ethoxy-4-oxobut-2-enoic acid (similarity score: 0.92) . Such comparisons rely on molecular descriptors like functional groups, stereochemistry, and physicochemical properties.

Toxicological and Industrial Relevance

Read-Across Structure Activity Relationships (RASAR) models, as described in , enable rapid toxicity predictions for EINECS compounds by leveraging similarity networks. For instance, 1,387 labeled chemicals from REACH Annex VI can cover 33,000 unlabeled EINECS compounds, demonstrating how minor structural variations (e.g., methyl vs. ethyl groups) impact hazard classification . Key parameters for comparison include:

- Reactivity : Presence of electrophilic groups (e.g., esters, carboxylic acids).

- Bioavailability : LogP values and hydrogen-bonding capacity.

- Industrial Applications : Use as intermediates in polymer synthesis or pharmaceuticals.

Data Table: Comparative Analysis of this compound and Analogs

Research Findings

Predictive Toxicology

RASAR models highlight that even minor structural changes (e.g., methoxy to ethoxy substitution) significantly alter toxicity profiles. For example, ethyl-substituted analogs may exhibit reduced skin irritation (H319 vs. H318) due to decreased electrophilicity .

Regulatory Implications

EINECS compounds with similarity scores >0.90 can bypass full toxicological testing under REACH, provided read-across data from analogs is robust . However, discrepancies in functional groups (e.g., ester vs. acid) require case-by-case validation.

Q & A

Q. How can researchers structure supplementary materials to enhance the transparency of studies on this compound?

- Methodological Answer: Include raw spectra, chromatograms, and computational input files. Annotate datasets with metadata (e.g., instrument settings, software versions). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories. Reference supplementary materials in the main text to support key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.